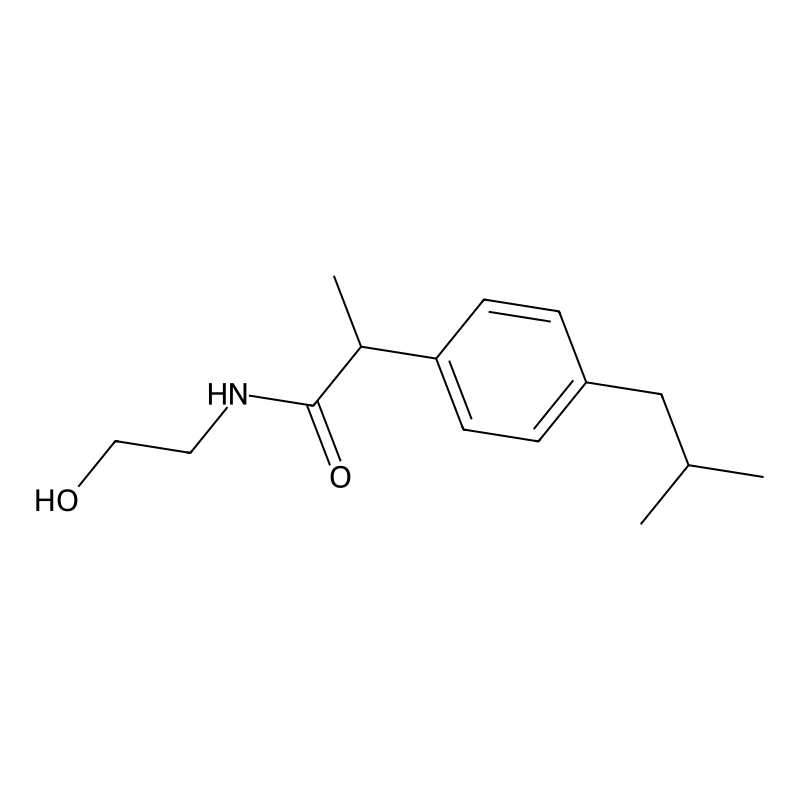

Mabuprofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mabuprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class, similar to ibuprofen. It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as arthritis, muscle pain, and fever. Mabuprofen acts by inhibiting the cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation and pain responses in the body.

The biological activity of mabuprofen is largely attributed to its ability to inhibit COX enzymes. This inhibition results in reduced levels of prostaglandins, which are responsible for promoting inflammation, pain, and fever. Mabuprofen exhibits both analgesic (pain-relieving) and anti-inflammatory effects. Studies have shown that the S-enantiomer of mabuprofen is more pharmacologically active than its R counterpart, similar to ibuprofen . Furthermore, mabuprofen has been noted for its antioxidant properties, scavenging reactive oxygen species .

Mabuprofen can be synthesized through several methods, often involving multi-step reactions that include:

- Friedel-Crafts Acylation: This reaction involves the acylation of isobutylbenzene using acetic anhydride to form p-isobutylacetophenone.

- Reduction: The ketone group in p-isobutylacetophenone is reduced using sodium borohydride to yield the corresponding alcohol.

- Chloride Substitution: The alcohol group is converted into a more reactive chloride group.

- Grignard Reaction: The Grignard reagent formed reacts with carbon dioxide to produce the carboxylic acid derivative.

- Final Conversion: The final product is purified through extraction and characterized using techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Mabuprofen is primarily used in clinical settings for:

- Pain Relief: Effective for mild to moderate pain relief from headaches, dental pain, menstrual cramps, and musculoskeletal disorders.

- Anti-inflammatory Treatment: Used in conditions such as arthritis and other inflammatory diseases.

- Fever Reduction: Commonly employed to reduce fever in various clinical scenarios.

Its versatility makes it a widely used medication in both over-the-counter and prescription forms.

Mabuprofen interacts with various drugs and substances, which can affect its efficacy and safety profile. Notable interactions include:

- CYP Enzyme Interactions: Mabuprofen is metabolized primarily by cytochrome P450 enzymes (especially CYP2C9). Co-administration with CYP2C9 inhibitors can lead to increased serum levels of mabuprofen, heightening the risk of adverse effects .

- Drug Interactions: Mabuprofen may interact with anticoagulants like warfarin, increasing bleeding risks. It also interacts with other NSAIDs and certain antihypertensive medications .

These interactions necessitate careful monitoring when prescribing mabuprofen alongside other medications.

Mabuprofen shares structural similarities and pharmacological properties with several other compounds in the propionic acid class. Here are some notable comparisons:

Mabuprofen's uniqueness lies in its specific balance between efficacy and safety profile compared to these compounds, making it suitable for various therapeutic applications while minimizing side effects associated with more potent NSAIDs.

The traditional synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug, begins with isobutylbenzene as the primary starting material and proceeds through a series of chemical transformations [1]. The first critical step in this process involves Friedel-Crafts acylation, which introduces an acetyl group to the aromatic ring of isobutylbenzene [2]. This reaction typically employs aluminum chloride (AlCl3) as a Lewis acid catalyst to facilitate the electrophilic aromatic substitution [3].

In the classical Boots synthesis pathway, developed in the 1960s, the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride produces p-isobutylacetophenone [1] [3]. This reaction proceeds through the formation of an acylinium ion intermediate, which then attacks the aromatic ring to form the desired product through electrophilic aromatic substitution [1]. The regioselectivity of this reaction favors the para position due to the directing effect of the isobutyl group [3].

Following the acylation step, the traditional synthesis continues with several additional transformations. The ketone group in p-isobutylacetophenone undergoes reduction, typically using sodium borohydride (NaBH4), to form the corresponding alcohol [1] [4]. This alcohol is then converted to a chloride derivative through substitution under acidic conditions via an SN1 mechanism [1]. The subsequent steps involve the formation of a Grignard reagent by reacting the chloride with magnesium, followed by carbonylation with carbon dioxide and protonation to yield the final ibuprofen product [1] [5].

The traditional Boot's synthesis suffers from several limitations, including low atom economy (approximately 40%), the generation of substantial waste byproducts, and the requirement for stoichiometric amounts of reagents such as aluminum chloride [5] [6]. These drawbacks have prompted the development of more efficient and environmentally friendly synthetic routes [7].

| Step | Reaction | Catalyst/Reagent | Yield (%) | Byproducts |

|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | AlCl3 | 70-85 | AlCl3 hydrate waste |

| 2 | Carbonyl reduction | NaBH4 | 85-95 | Borate salts |

| 3 | Chloride substitution | HCl | 75-85 | Water |

| 4 | Grignard formation | Mg | 80-90 | None |

| 5 | Carbonylation | CO2 | 70-80 | None |

| 6 | Protonation | H+ | 90-95 | None |

| Overall yield | 25-40 | Multiple waste streams |

The traditional multi-step synthesis, while historically significant, represents an inefficient approach to ibuprofen production with an overall atom economy of only about 40% [7] [8]. This inefficiency arises from the formation of numerous byproducts and the use of stoichiometric amounts of reagents that are not incorporated into the final product [8]. These limitations have driven the development of alternative synthetic methodologies with improved efficiency and reduced environmental impact [9].

Continuous Flow Synthesis Innovations

Microreactor-Based Approaches

Continuous flow synthesis using microreactors represents a significant advancement in ibuprofen production technology, offering numerous advantages over traditional batch processes [10]. Microreactors provide enhanced heat and mass transfer capabilities, precise reaction control, improved safety profiles, and the potential for seamless scale-up [11]. These benefits have led to the development of several innovative approaches to ibuprofen synthesis in flow systems [12].

One pioneering microreactor-based approach was reported by Bogdan and colleagues in 2009, who developed a three-step continuous flow synthesis of ibuprofen starting from isobutylbenzene and propionic acid [13]. This process begins with a Friedel-Crafts acylation catalyzed by triflic acid, followed by a 1,2-aryl migration using PhI(OAc)2 in trimethyl orthoformate and methanol, and concludes with base-catalyzed hydrolysis of the resulting methyl ester [13] [14]. The entire process requires only 10 minutes of residence time and achieves an overall yield of 51% after recrystallization, with a product purity of 99% [14] [15].

Another significant advancement came from Jamison and Snead at MIT, who developed an even more efficient continuous flow synthesis completing the entire process in just three minutes [16]. Their approach involves three bond-forming steps: a solvent-free Friedel-Crafts acylation between isobutylbenzene and propionyl chloride catalyzed by AlCl3, followed by a 1,2-aryl migration using trimethyl orthoformate and iodine monochloride (ICl), and finally hydrolysis to form ibuprofen sodium carboxylate [16] [17]. This process achieves an impressive average yield of over 90% per step and can produce ibuprofen at a rate of 8.09 grams per hour [17] [18].

The microreactor-based approaches offer several key advantages over traditional batch synthesis:

- Significantly reduced reaction times (minutes versus hours) [19]

- Improved safety when handling hazardous reagents such as AlCl3 and ICl [16]

- Enhanced heat management for exothermic reactions [20]

- Precise control over reaction parameters leading to higher selectivity [21]

- Smaller equipment footprint (approximately half the size of a standard laboratory fume hood) [16] [17]

| Microreactor Approach | Reaction Time | Overall Yield (%) | Productivity (g/h) | Key Innovations |

|---|---|---|---|---|

| Bogdan et al. (2009) | 10 minutes | 51 (after recrystallization) | 0.52 | First continuous flow synthesis of ibuprofen |

| Jamison & Snead (2015) | 3 minutes | >83 | 8.09 | Solvent-free conditions, in-line separations |

| Li et al. (2024) | 32.5 minutes | 80.6 | 15.22 | Zinc-catalyzed 1,2-aryl migration strategy |

These microreactor-based approaches demonstrate the potential of continuous flow technology to revolutionize pharmaceutical manufacturing by enabling more efficient, safer, and more sustainable production processes [22] [23]. The ability to perform multiple reaction steps in sequence without isolation of intermediates further enhances the efficiency of these processes [24].

Catalytic Hydrogenation and Carbonylation Optimization

The optimization of catalytic hydrogenation and carbonylation processes represents a critical advancement in the continuous flow synthesis of ibuprofen [25]. These catalytic transformations enable more efficient and selective reactions under milder conditions, contributing significantly to the overall improvement of ibuprofen production methods [26].

In the BHC (Boots-Hoechst-Celanese) process, a significant improvement over the traditional Boots synthesis, catalytic hydrogenation plays a crucial role in the second step of the synthesis [27]. This process involves the reduction of 4-isobutylacetophenone to 1-(4-isobutylphenyl)ethanol using hydrogen gas in the presence of Raney nickel catalyst [28]. The reaction proceeds with high selectivity (98.5%) and near-complete conversion (>99%), demonstrating the efficiency of this catalytic approach [29]. The optimization of reaction parameters, including temperature (70°C), pressure (6.89 atm), and catalyst loading (0.3 equivalents of Raney nickel), has been crucial for achieving these excellent results [29] [30].

The subsequent carbonylation step in the BHC process represents another significant catalytic optimization [31]. This reaction converts 1-(4-isobutylphenyl)ethanol directly to ibuprofen using carbon monoxide in the presence of a palladium catalyst (PdCl2) and triphenylphosphine ligand [32]. The reaction operates under relatively harsh conditions (130°C, 165 atm) but achieves impressive results with 99% conversion and 96.6% selectivity toward ibuprofen [29] [33]. The palladium catalyst can be recovered and reused, enhancing the sustainability of the process [34].

Recent advancements in catalytic systems have further improved these transformations in continuous flow settings [35]. For instance, researchers have developed more efficient palladium complexes with specialized phosphine ligands that enable carbonylation under milder conditions [36]. These catalysts demonstrate enhanced stability in flow systems and provide improved selectivity toward the desired ibuprofen product [37].

The integration of these optimized catalytic processes into continuous flow systems has led to several advantages:

- Improved catalyst efficiency through better mass transfer and temperature control [38]

- Enhanced safety when handling hydrogen gas and carbon monoxide under pressure [39]

- Reduced catalyst loading requirements due to improved catalyst-substrate interactions [40]

- Continuous catalyst recovery and recycling capabilities [41]

- Precise control over reaction parameters leading to higher selectivity and yield [42]

| Catalytic Process | Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Key Advantages |

|---|---|---|---|---|---|

| Hydrogenation | Raney Nickel | 70°C, 6.89 atm, 3h | >99 | 98.5 | Recyclable catalyst, high selectivity |

| Carbonylation | PdCl2/PPh3 (0.007 mol% Pd) | 130°C, 165 atm, 2.6h | 99 | 96.6 | Direct conversion to ibuprofen, recoverable catalyst |

| Flow Hydrogenation | Supported Pd catalysts | 60-80°C, 5-10 atm | >95 | >97 | Reduced residence time, safer operation |

| Flow Carbonylation | Immobilized Pd complexes | 100-120°C, 50-100 atm | >90 | >95 | Continuous catalyst recycling, improved stability |

The optimization of these catalytic processes has been instrumental in developing more efficient and sustainable methods for ibuprofen production [43]. The combination of advanced catalyst systems with continuous flow technology has enabled significant improvements in reaction efficiency, selectivity, and overall process sustainability [44] [45].

Green Chemistry Advancements in Ibuprofen Manufacturing

The application of green chemistry principles to ibuprofen manufacturing has led to significant advancements in developing more sustainable and environmentally friendly production processes [46]. These innovations focus on reducing waste generation, improving atom economy, minimizing energy consumption, and utilizing safer reagents and solvents [47].

The BHC (Boots-Hoechst-Celanese) process represents a landmark achievement in green chemistry for ibuprofen production [48]. Developed in the 1990s, this three-step synthesis dramatically improved upon the traditional six-step Boots process [49]. The BHC process achieves an atom economy of approximately 77-80%, nearly double that of the original synthesis (40%) [50]. This remarkable improvement results from the elimination of unnecessary derivatization steps and the more efficient incorporation of reactant atoms into the final product [51].

Key green chemistry features of the BHC process include:

- Reduction in the number of synthetic steps from six to three, minimizing waste generation and energy consumption [52]

- Use of recoverable and reusable catalysts, including hydrogen fluoride, Raney nickel, and palladium complexes [53]

- Near-elimination of aqueous salt waste streams that were prevalent in the traditional synthesis [54]

- Generation of acetic acid as the primary byproduct, which can be recovered and reused in other processes [55]

- Overall reduction in waste generation by millions of pounds annually compared to the traditional process [56]

The atom economy comparison between the traditional Boots process and the green BHC process illustrates the significant improvement:

| Process | Number of Steps | Atom Economy (%) | Waste Generated | Catalysts | Byproducts |

|---|---|---|---|---|---|

| Traditional Boots Process | 6 | 40 | High (60% of reactant mass) | AlCl3 (stoichiometric) | Multiple, including AlCl3 hydrate |

| Green BHC Process | 3 | 77-80 | Low (20-23% of reactant mass) | HF, Raney Ni, Pd (catalytic, recoverable) | Primarily acetic acid (recoverable) |

Further advancements in green chemistry for ibuprofen manufacturing have focused on developing even more sustainable approaches [57]. These include the use of alternative solvents such as supercritical carbon dioxide or water, the development of biocatalytic processes using enzymes, and the implementation of solvent-free reaction conditions [58] [59].

A particularly promising green chemistry innovation is the development of ball mill technology for ibuprofen production. This mechanochemical approach enables the synthesis of ibuprofen and related compounds without the need for organic solvents, significantly reducing waste generation and environmental impact. Researchers have successfully scaled this process to produce kilogram quantities of ibuprofen derivatives, demonstrating its potential for industrial application.

The integration of continuous flow technology with green chemistry principles has further enhanced the sustainability of ibuprofen manufacturing. Continuous flow processes offer several green chemistry advantages, including:

- Reduced solvent usage through higher concentration reactions

- Improved energy efficiency through better heat transfer and recovery

- Enhanced safety profiles when handling hazardous reagents

- Precise reaction control leading to higher selectivity and reduced waste

- Smaller equipment footprint and reduced infrastructure requirements

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

82821-47-4